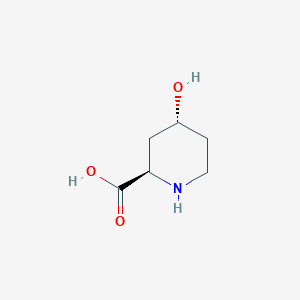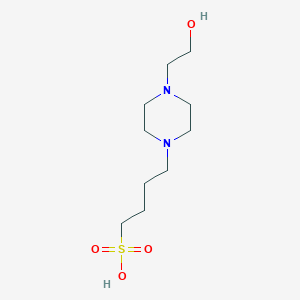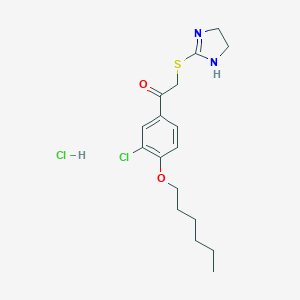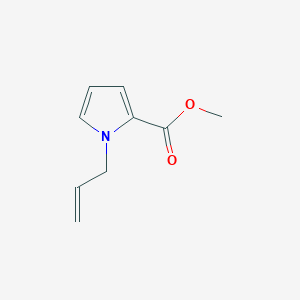
Methyl 1-allyl-1H-pyrrole-2-carboxylate
Descripción general
Descripción
Methyl 1-allyl-1H-pyrrole-2-carboxylate, also known as MAPC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. MAPC is a pyrrole derivative that has been synthesized using different methods, and its mechanism of action and physiological effects have been extensively studied.
Mecanismo De Acción
The mechanism of action of Methyl 1-allyl-1H-pyrrole-2-carboxylate is not fully understood, but it has been suggested that it may act as a reactive oxygen species (ROS) scavenger and an antioxidant. Methyl 1-allyl-1H-pyrrole-2-carboxylate has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, and to reduce the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in inflammation and immune response.
Biochemical and Physiological Effects:
Methyl 1-allyl-1H-pyrrole-2-carboxylate has been shown to have various biochemical and physiological effects, including anti-inflammatory, antioxidant, and cytoprotective effects. Methyl 1-allyl-1H-pyrrole-2-carboxylate has been shown to reduce the production of reactive oxygen species (ROS) and to increase the expression of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase. Methyl 1-allyl-1H-pyrrole-2-carboxylate has also been shown to protect cells from oxidative stress-induced apoptosis and to promote cell survival.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 1-allyl-1H-pyrrole-2-carboxylate has several advantages for lab experiments, including its high purity and stability, its ease of synthesis, and its potential applications in various fields of research. However, there are also some limitations to the use of Methyl 1-allyl-1H-pyrrole-2-carboxylate in lab experiments, including its potential toxicity and the need for further studies to fully understand its mechanism of action and physiological effects.
Direcciones Futuras
There are several future directions for the research on Methyl 1-allyl-1H-pyrrole-2-carboxylate, including the development of new synthesis methods to improve the yield and purity of the final product, the investigation of its potential applications in drug discovery and materials science, and the elucidation of its mechanism of action and physiological effects. Additionally, further studies are needed to evaluate the safety and toxicity of Methyl 1-allyl-1H-pyrrole-2-carboxylate, and to determine its potential for clinical use as a therapeutic agent.
Conclusion:
In conclusion, Methyl 1-allyl-1H-pyrrole-2-carboxylate is a promising chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. The synthesis methods, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for Methyl 1-allyl-1H-pyrrole-2-carboxylate have been discussed in this paper. Further research is needed to fully understand the potential of Methyl 1-allyl-1H-pyrrole-2-carboxylate and to develop new applications for this compound.
Aplicaciones Científicas De Investigación
Methyl 1-allyl-1H-pyrrole-2-carboxylate has been studied for its potential applications in various fields of research, including medicinal chemistry, organic synthesis, and materials science. In medicinal chemistry, Methyl 1-allyl-1H-pyrrole-2-carboxylate has been investigated as a potential drug candidate for the treatment of cancer, inflammation, and other diseases. In organic synthesis, Methyl 1-allyl-1H-pyrrole-2-carboxylate has been used as a building block for the synthesis of various bioactive compounds. In materials science, Methyl 1-allyl-1H-pyrrole-2-carboxylate has been studied for its potential applications in the development of functional materials and sensors.
Propiedades
Número CAS |
183155-28-4 |
|---|---|
Nombre del producto |
Methyl 1-allyl-1H-pyrrole-2-carboxylate |
Fórmula molecular |
C9H11NO2 |
Peso molecular |
165.19 g/mol |
Nombre IUPAC |
methyl 1-prop-2-enylpyrrole-2-carboxylate |
InChI |
InChI=1S/C9H11NO2/c1-3-6-10-7-4-5-8(10)9(11)12-2/h3-5,7H,1,6H2,2H3 |
Clave InChI |
BZTCAVPQDSWVKO-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC=CN1CC=C |
SMILES canónico |
COC(=O)C1=CC=CN1CC=C |
Sinónimos |
1H-Pyrrole-2-carboxylicacid,1-(2-propenyl)-,methylester(9CI) |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

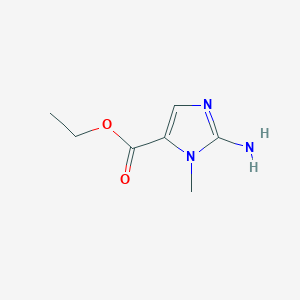
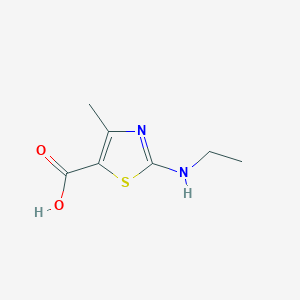
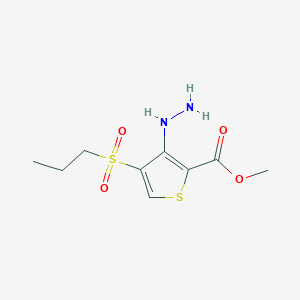
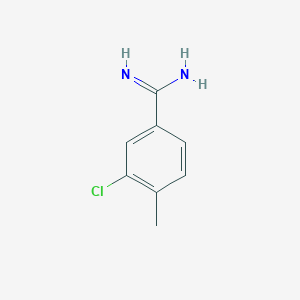
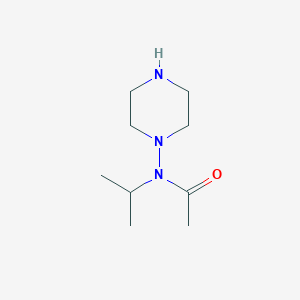
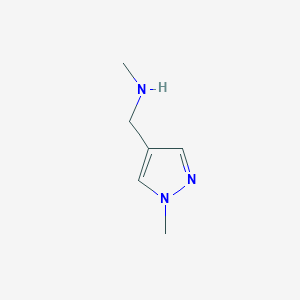
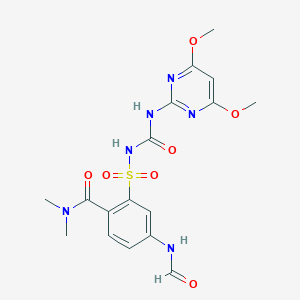
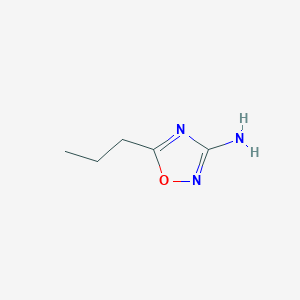
![N,N-diethylethanamine;5-[2-[2,3-di(hexadecanoyloxy)propoxy-hydroxyphosphoryl]oxyethylsulfamoyl]-2-(3-oxa-23-aza-9-azoniaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4,9(28),13,15,18-heptaen-16-yl)benzenesulfonate](/img/structure/B69224.png)
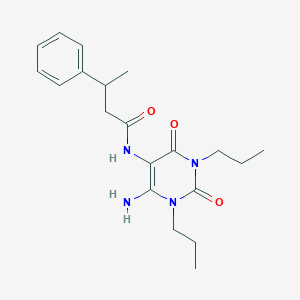
![1-[(4-Chlorophenyl)(phenyl)methyl]-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B69230.png)
